molecular formula C14H18N4O B2984291 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1105241-03-9

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B2984291
CAS RN: 1105241-03-9
M. Wt: 258.325
InChI Key: AVSOCMWECHXSNU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.325. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds incorporating elements of the query structure have been synthesized and evaluated for their antimicrobial efficacy. For instance, derivatives with quinoline, pyrazole, and benzofuran moieties have shown significant in vitro antibacterial activity against pathogens like S. aureus and E. coli. Such compounds are synthesized through cyclocondensation reactions and exhibit promising yields, highlighting their potential in developing new antimicrobial agents (Idrees et al., 2020).

Anticancer Properties

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been studied for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. The synthesis of these derivatives involves reactions with primary amines, leading to compounds with potent growth inhibitory properties. Some derivatives have shown efficacy in vivo, demonstrating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).

Antifungal and Antibacterial Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and assessed for their antimicrobial activities. These compounds show significant antibacterial and antifungal effects, which could be attributed to their structural features, including the presence of quinoline and pyrazole rings. The research indicates potential applications in developing antimicrobial pharmaceuticals (Holla et al., 2006).

Light Emitting Diodes (LEDs)

Compounds with pyrazoloquinoline structures have been explored as emitting materials in organic light-emitting diodes (OLEDs). Variations in substitution on the pyrazoloquinoline core affect the electroluminescence properties, demonstrating the significance of structural modifications in tuning the performance of OLEDs. This application underscores the versatility of such compounds beyond medicinal chemistry (Y. T. et al., 2001).

properties

IUPAC Name

1-(4-methylphenyl)-N-(2-methylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10(2)8-15-14(19)13-9-18(17-16-13)12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSOCMWECHXSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

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